molecular formula C15H9NO2 B8448950 2-(2-propynyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

2-(2-propynyl)-1H-benz[de]isoquinoline-1,3(2H)-dione

Cat. No.: B8448950
M. Wt: 235.24 g/mol
InChI Key: QIVNLQJFFRWWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-propynyl)-1H-benz[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H9NO2 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9NO2

Molecular Weight

235.24 g/mol

IUPAC Name

2-prop-2-ynylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H9NO2/c1-2-9-16-14(17)11-7-3-5-10-6-4-8-12(13(10)11)15(16)18/h1,3-8H,9H2

InChI Key

QIVNLQJFFRWWLE-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium t-butoxide, 6.2 g (0.055 mol) was added to a solution of 9.9 g (0.05 mol) of naphthalimide in 50 ml of dimethylformamide cooled to -20° C. After stirring in the cold for 1 hour, 5 ml (0.055 mol) of propargyl bromide in 20 ml of dimethylformamide was added and the mixture was allowed to warm to room temperature. It was then heated to 45° C. for 45 minutes. After cooling, 15 ml of glacial acetic acid was added and the product was precipitated by addition of water. The solids were collected and recrystallized from ethyl acetate to leave 10 g (84%) of colorless crystals of 2-(2-propynyl)-1H-benz[de]isoquinoline-1,3-(2H)-dione with m.p. 235°-237° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
84%

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